N-Bsmoc-L-phenylalanine

描述

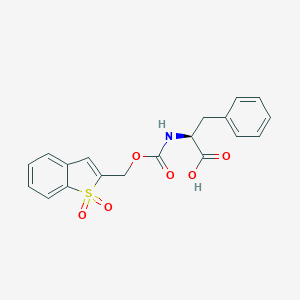

N-Bsmoc-L-phenylalanine, also known as N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-phenylalanine, is a biochemical compound with the molecular formula C19H17NO6S and a molecular weight of 387.41 g/mol . This compound is primarily used in peptide synthesis and bioconjugation, serving as a fundamental building block for peptide construction .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with the benzo[b]thiophenesulfone-2-methoxycarbonyl (Bsmoc) group. This protection is achieved through a series of chemical reactions, including the activation of the carboxyl group of L-phenylalanine and the subsequent attachment of the Bsmoc group under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These synthesizers facilitate the stepwise addition of amino acids, including this compound, to form peptides. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .

化学反应分析

Types of Reactions

N-Bsmoc-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: The Bsmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Drug Development and Delivery Systems

N-Bsmoc-L-phenylalanine is often utilized in the synthesis of peptide-based drugs. Its protective Bsmoc (benzyloxycarbonyl) group allows for selective deprotection during peptide synthesis, facilitating the creation of complex peptide structures. This property is particularly useful in:

- Targeted Drug Delivery : By modifying peptides with this compound, researchers can enhance the specificity of drug delivery systems, targeting specific cells or tissues more effectively.

- Peptide Therapeutics : The compound serves as a building block for developing peptide therapeutics that can mimic natural biological processes or inhibit pathological ones.

Biochemical Research

In biochemical studies, this compound plays a crucial role in understanding protein interactions and enzymatic mechanisms. Its applications include:

- Studying Protein Folding : The compound can be incorporated into proteins to study the effects of phenylalanine on protein folding and stability. Research indicates that variations in phenylalanine residues can significantly impact protein conformation and function.

- Investigating Enzyme Activity : this compound can be used as a substrate or inhibitor in enzyme assays to elucidate the mechanistic pathways of various enzymes.

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions:

- Phenylketonuria (PKU) : In PKU management, derivatives of phenylalanine are explored for their ability to modulate phenylalanine levels in patients. This compound may be investigated for its role in developing dietary supplements that help maintain optimal amino acid balance.

- Neurodegenerative Diseases : Studies suggest that manipulating phenylalanine levels could influence neurodegenerative disease pathways. This compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies highlight the impact of this compound in different contexts:

作用机制

The mechanism of action of N-Bsmoc-L-phenylalanine involves its role as a building block in peptide synthesis. The compound’s Bsmoc group protects the amino group of L-phenylalanine, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Bsmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

相似化合物的比较

Similar Compounds

N-Fmoc-L-phenylalanine: Another protected form of L-phenylalanine, using the fluorenylmethoxycarbonyl (Fmoc) group.

N-Boc-L-phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group for protection.

N-Cbz-L-phenylalanine: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

N-Bsmoc-L-phenylalanine is unique due to its Bsmoc protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable in specific peptide synthesis applications where these properties are desired .

生物活性

N-Bsmoc-L-phenylalanine is a derivative of the amino acid phenylalanine, modified to enhance its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Bsmoc) protecting group on the amino group of L-phenylalanine. This modification enhances the compound's stability and solubility, facilitating its use in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Here are some key mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that phenylalanine derivatives can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription. For instance, derivatives like N-(carbobenzyloxy)-L-phenylalanine have demonstrated significant antiproliferative activity against cancer cell lines by inhibiting topoisomerase I and IIα .

- Modulation of Amino Acid Transport : this compound may influence the transport of large neutral amino acids (LNAAs) across cell membranes. Research indicates that fluctuations in plasma phenylalanine concentrations can affect the distribution of LNAAs in neuronal environments, potentially impacting neurotransmission and metabolic pathways .

Anticancer Activity

This compound exhibits notable anticancer properties. In vitro studies have assessed its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Topoisomerase inhibition |

| A549 | 12.8 | Induction of apoptosis |

| MCF-7 | 10.5 | Cell cycle arrest |

These findings suggest that this compound can effectively inhibit cancer cell proliferation through multiple mechanisms.

Antimicrobial Activity

Research has also explored the antimicrobial properties of phenylalanine derivatives. For example, the introduction of L-phenylalanine into antimicrobial peptides has enhanced their selective antibacterial activity against Gram-positive bacteria while showing reduced efficacy against Gram-negative strains . This selectivity could be leveraged to develop targeted antimicrobial therapies.

Case Studies

- Topoisomerase Inhibition : A study reported that N-(carbobenzyloxy)-L-phenylalanine derivatives exhibited potent topoisomerase inhibitory activity, resulting in significant antiproliferative effects on HeLa and A549 cells . The mechanism involved the stabilization of DNA-topoisomerase complexes, leading to DNA damage and subsequent cell death.

- Amino Acid Preloading : Another investigation highlighted how preloading with L-phenylalanine could modulate boron uptake in cancer therapies involving boron neutron capture therapy (BNCT). The results indicated that L-phenylalanine pre-treatment significantly increased boron accumulation in normal cells while potentially reducing uptake in cancerous cells . This suggests a strategic application for improving therapeutic outcomes while minimizing side effects.

Safety and Toxicology

Subchronic toxicity studies have evaluated the safety profile of phenylalanine supplements, including this compound. Findings indicated that graded oral supplementation did not produce significant adverse effects in rodent models, suggesting a favorable safety margin for potential human applications .

属性

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLKZXPISLVRER-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428831 | |

| Record name | N-Bsmoc-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-19-5 | |

| Record name | N-Bsmoc-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。